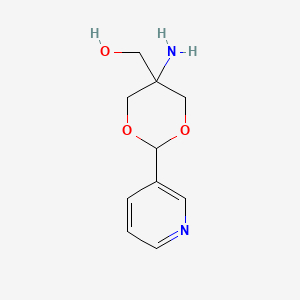

(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol”, also known as APDM, is a chemical compound that has gained significant interest in the field of synthetic chemistry due to its unique structural and physicochemical properties. It has a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol .

Molecular Structure Analysis

The molecular structure of “(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol” is defined by its molecular formula, C10H14N2O3 . The exact arrangement of these atoms and their bonds can be determined through techniques such as X-ray crystallography, but such detailed information is not available in the search results.Physical And Chemical Properties Analysis

“(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol” has a molecular weight of 210.23 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

The compound has been found to have potential anti-fibrosis activity. In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Antifungal Activities

Some compounds that are structurally similar to “(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol” have shown significant antifungal activities. For instance, compounds 2a, 2d, and 2f exhibited antifungal activities against P. piricola and were comparable with the control fungicide, triadimefon, at the concentration of 50 mg/L .

Herbicidal Activities

In addition to antifungal properties, some of these compounds also exhibited herbicidal activities against Brassica campestris .

Synthesis of N-(pyridin-2-yl)amides

The compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

Synthesis of 3-bromoimidazopyridines

As mentioned above, the compound can also be used in the synthesis of 3-bromoimidazopyridines from α-bromoketones and 2-aminopyridines .

Potential Use in Cancer Treatment

Compounds similar to “(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol” have been found to have potential activity against triple-negative breast cancer .

Wirkmechanismus

- Indole derivatives can exert their effects through various mechanisms. For example:

- Inhibition of Microtubule Polymerization : Some indole compounds inhibit microtubule polymerization by binding to the colchicine site, affecting cell migration, cell cycle progression, and apoptosis .

- Nur77-Dependent Apoptosis : Another indole derivative induced Nur77-mitochondrial targeting, leading to apoptosis in cancer cells .

Mode of Action

Eigenschaften

IUPAC Name |

(5-amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c11-10(5-13)6-14-9(15-7-10)8-2-1-3-12-4-8/h1-4,9,13H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFFIYRXDIMPDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)C2=CN=CC=C2)(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)

![2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B1298085.png)

![2-Methylbenzo[d]oxazol-6-ol](/img/structure/B1298106.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)